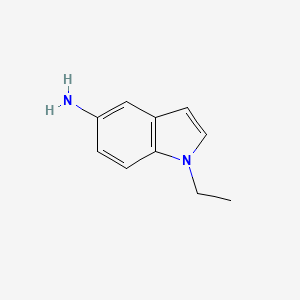

1-ethyl-1H-indol-5-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBQQPHRWZTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Indol 5 Amine and Its Derivatives

Direct Synthesis Approaches for 1-Ethyl-1H-indol-5-amine

The direct synthesis of this compound is most commonly accomplished through a two-step process involving N-alkylation of a nitroindole precursor followed by the reduction of the nitro group.

N-Alkylation Strategies of Nitroindole Precursors

The initial step in the most prevalent synthetic route to this compound involves the N-alkylation of 5-nitro-1H-indole. This reaction introduces the ethyl group at the indole (B1671886) nitrogen. A common method employs a base, such as sodium hydride (NaH), in a suitable solvent like N,N-dimethylformamide (DMF) or toluene (B28343), followed by the addition of an ethylating agent like bromoethane (B45996) or ethyl acrylate (B77674). nih.gov For instance, reacting 5-nitroindole (B16589) with NaH and subsequently with bromoethane effectively yields 1-ethyl-5-nitro-1H-indole. nih.gov

Alternative alkylating agents and conditions have also been explored. For example, the use of ethyl acrylate in the presence of NaH in toluene has been reported to produce ethyl 3-(5-nitro-1H-indol-1-yl)propanoate. nih.gov While not a direct ethylation, this method introduces an ethyl-containing moiety that can be further modified. The choice of base and solvent is crucial for the regioselectivity of the alkylation, as competing C-3 alkylation can occur under certain conditions. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Product | Reference |

| Bromoethane | NaH | DMF | 1-ethyl-5-nitro-1H-indole | nih.gov |

| Ethyl acrylate | NaH | Toluene | ethyl 3-(5-nitro-1H-indol-1-yl)propanoate | nih.gov |

Catalytic Reduction of Nitro-Substituted Indoles to the Amine

The subsequent and final step in this direct synthesis is the reduction of the nitro group of 1-ethyl-5-nitro-1H-indole to the corresponding amine. Catalytic hydrogenation is the most widely employed method for this transformation. nih.gov This typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol. nih.gov This method is highly efficient and generally provides high yields of the desired this compound. nih.gov

Other reducing agents can also be utilized for the conversion of the nitro group to an amine. However, catalytic hydrogenation remains the preferred method due to its clean reaction profile and high efficiency.

| Reagent | Catalyst | Solvent | Product | Reference |

| H₂ | 10% Pd/C | Ethanol | This compound | nih.gov |

Exploration of Alternative Direct Amination Routes

While the nitro reduction pathway is dominant, research into alternative direct amination routes for indoles is an active area. Direct C-H amination of the indole ring at the C-5 position presents a more atom-economical approach. However, controlling the regioselectivity of such reactions on an already N-alkylated indole can be challenging. Methods for the direct amination of the C-3 position of indoles have been developed using electrophilic nitrogen sources. nih.gov For instance, monochloramine has been shown to be an effective reagent for the N-amination of various pyrroles and indoles. researchgate.net The application of these methods to the direct C-5 amination of 1-ethyl-1H-indole is a potential area for future investigation.

Derivatization of the this compound Scaffold

The this compound core is a versatile platform for the synthesis of a wide range of derivatives through reactions at the amino group and other positions on the indole ring.

Acylation Reactions at the Amino Group

The amino group at the C-5 position of this compound readily undergoes acylation reactions with various acylating agents. This allows for the introduction of a diverse array of functional groups, which can significantly modify the properties of the parent molecule. For example, acylation with acid chlorides or anhydrides in the presence of a base can introduce acetyl or other acyl groups. While specific examples for this compound are not extensively detailed in the provided results, the acylation of similar aminoindoles is a common transformation. researchgate.net For instance, the acylation of 5-amino-1H-indole with ethyl chloroformate in the presence of triethylamine (B128534) yields ethyl 5-amino-1H-indole-1-carboxylate, demonstrating the reactivity of the amino group towards acylation.

Alkylation Reactions on Nitrogen Atoms

Further alkylation of this compound can occur at the C-5 amino group. This can be achieved using various alkylating agents under appropriate conditions. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups onto an amino group. A patent describes the synthesis of 5-(1-ethyl-piperidin-4-ylamino)-1H-indole-2-carboxylic acid ethyl ester from 5-amino-1H-indole-2-carboxylic acid ethyl ester and 1-ethyl piperidone using titanium(IV) isopropoxide and sodium borohydride, illustrating a similar transformation. google.com

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation for forming carbon-nitrogen double bonds (imines or Schiff bases). In the context of this compound, the 5-amino group can react with various carbonyls. For instance, the condensation of 5-amino-1H-indole-2-carboxylic acid ethyl ester with 1-ethyl piperidone, followed by reduction, has been used to synthesize related structures. google.com Similarly, Schiff bases are commonly synthesized through the condensation of primary amines with active carbonyl groups. derpharmachemica.com

A specific application involves the reaction of indole-3-carbaldehyde with thiosemicarbazide (B42300) in the presence of an acid catalyst to form indole-thiourea derivatives, demonstrating the condensation of an amine with a carbonyl group as a key step. nih.gov These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

Formation of Amide and Urea/Thiourea (B124793) Derivatives

The nucleophilic character of the 5-amino group of this compound makes it a suitable substrate for acylation and for reactions with isocyanates and isothiocyanates to form amide, urea, and thiourea linkages, respectively. These functional groups are prevalent in many biologically active molecules.

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. A general method for synthesizing amide derivatives involves reacting an amine with a carboxylic acid using coupling agents. nih.gov A convenient and widely used protocol for amide coupling, even with electron-deficient amines, employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net Another approach is the reaction of the amine with an acyl chloride, such as 2-chloroacetyl chloride, in the presence of a base. iosrjournals.org These methods can be applied to this compound to generate a library of N-acylated indole derivatives.

Urea/Thiourea Derivatives: Urea and thiourea derivatives are readily synthesized from the corresponding amine. The most common method involves the reaction of the amine with an appropriate isocyanate or isothiocyanate. mdpi.comnih.gov For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized by first converting the 5-aminoindole (B14826) into a 5-isothiocyanato intermediate, which was then reacted with various primary amines. rsc.org Alternatively, the amine can be reacted directly with an isocyanate. nih.gov The synthesis of thiourea derivatives of 2-(1H-indol-3-yl)ethanamine (tryptamine) has been achieved by direct condensation with various isothiocyanates in an anhydrous medium, a method directly applicable to this compound. nih.govresearchgate.net

Advanced Synthetic Strategies for Indole Derivatives with Structural Analogy

The synthesis of the indole nucleus itself is a well-explored field, with several named reactions providing versatile routes to variously substituted indoles. These methods are fundamental for creating the core structure of compounds like this compound.

Nenitzescu Indole Synthesis and its Variants for Hydroxyindole Derivatives

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester. wikipedia.orgingentaconnect.com The mechanism consists of a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination. wikipedia.org

While the classic reaction yields 5-hydroxyindoles, its significance lies in its ability to directly construct the 5-substituted indole core from simple starting materials. ingentaconnect.comresearchgate.net The reaction conditions can be tuned, with polar solvents generally giving better performance. wikipedia.org Variants of the reaction exist, including solid-phase synthesis on polymer scaffolds. wikipedia.org The Nenitzescu reaction remains a method of choice for accessing indoles with substitution on the nitrogen, C-2, C-3, and the benzene (B151609) ring. ingentaconnect.com

Fischer Indole Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgbhu.ac.in The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org Catalysts can be Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

The mechanism proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine. wikipedia.org A key step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which ultimately leads to the indole after elimination of ammonia (B1221849). wikipedia.org Modern adaptations have focused on improving the reaction's efficiency and scope. These include the use of new catalysts like zeolites or ionic liquids to enhance yields and sustainability. numberanalytics.com A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate for the Fischer cyclization. wikipedia.org

Reissert Indole Synthesis

The Reissert indole synthesis is another classic method that produces indoles or substituted indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield an indole-2-carboxylic acid. wikipedia.orgchemeurope.comresearchgate.net This acid can subsequently be decarboxylated by heating to afford the final indole. wikipedia.org An intramolecular version of the Reissert reaction has also been developed. wikipedia.org

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis, reported in 1989, is a highly effective route for the synthesis of substituted indoles, particularly 7-substituted indoles, which are often difficult to prepare using classical methods. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The reaction requires three equivalents of the Grignard reagent for nitroarenes and two for nitrosoarenes. wikipedia.orgjk-sci.com

The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com The flexibility of this method allows for the synthesis of indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org A notable modification by Dobbs uses an ortho-bromine as a directing group, which can be removed later, further enhancing the synthetic utility of the reaction. wikipedia.org

Solid-Phase Synthesis Techniques for Indole Libraries

The generation of diverse indole libraries, which may include derivatives of this compound, frequently employs solid-phase synthesis (SPS) to enhance efficiency and simplify purification. This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The key advantage of SPS is the ability to use excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing of the resin.

Several strategies have been developed for the solid-phase synthesis of substituted indoles. One approach involves immobilizing a nitrobenzoic acid onto a resin, such as a Merrifield resin, and then treating it with alkenyl Grignard reagents to form the indole core. Subsequent modifications, including palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, can be performed on the resin-bound indole. The final products are then cleaved from the solid support.

The choice of resin and linker is critical for a successful solid-phase synthesis. Linkers must be stable to the reaction conditions used for building the molecule but easily cleaved to release the final product. For example, acid-stable linkers are necessary when acidic conditions are required for cyclization, a common step in many indole syntheses. Different resins and linkers, such as the Wang resin, can be selected based on the desired cleavage conditions.

A notable strategy employs a polymer-bound selenenyl bromide resin to cyclize o-allyl anilines, forming solid-supported indoline (B122111) and indole scaffolds. These scaffolds can then be functionalized, and the final products can be released from the resin through various cleavage methods, including traceless reduction or oxidative elimination, to yield diverse indole derivatives. The development of such multi-step solid-phase syntheses eliminates cumbersome purification steps and is highly amenable to the creation of combinatorial libraries for drug discovery.

Table 1: Key Features of Solid-Phase Indole Synthesis

| Feature | Description | Relevance to Library Synthesis |

| Solid Support | Insoluble polymer (e.g., Merrifield resin, Wang resin) to which the initial molecule is anchored. | Simplifies purification to filtration and washing, enabling automation and parallel synthesis. |

| Linker | A chemical moiety connecting the molecule to the solid support; its stability and cleavage conditions are crucial. | Dictates the types of reactions that can be performed and the final functional group on the cleaved product. |

| Reaction Conditions | Excess reagents can be used to ensure high reaction yields. | Maximizes the efficiency of each step in a multi-step synthesis, leading to higher overall yields. |

| Cleavage | The process of releasing the final synthesized molecule from the solid support. | The final step that yields the free compound; cleavage strategies can be used to introduce additional diversity. |

| Automation | The methodology is well-suited for automated and high-throughput synthesis platforms. | Allows for the rapid generation of large and diverse libraries of indole compounds for screening. |

Chemical Transformations and Reaction Mechanisms Relevant to this compound

Mechanism of Indole Ring Formation Reactions

The most prominent and widely used method for constructing the indole nucleus is the Fischer indole synthesis, discovered by Emil Fischer in 1883. This reaction forms the aromatic indole heterocycle from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. The synthesis of this compound would conceptually start from a 4-aminophenylhydrazine, which would be N-ethylated either before or after the indole ring formation.

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps:

Hydrazone Formation : The reaction begins with the condensation of an arylhydrazine with a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.

Isomerization to Enamine : The resulting arylhydrazone tautomerizes to its enamine form.

-Sigmatropic Rearrangement : Following protonation by the acid catalyst, the enamine undergoes an irreversible electrocyclic rearrangement, specifically a-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new, strong C-C bond, resulting in a di-imine intermediate.

Cyclization and Aromatization : The di-imine intermediate then undergoes intramolecular cyclization where a nucleophilic amine attacks an imine carbon to form an aminoindoline ring. Subsequent elimination of an ammonia molecule under the acidic conditions, followed by re-aromatization of the ring system, yields the final, energetically favorable indole product.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine is incorporated into the final indole ring. The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles, as the reaction can be carried out with diverse arylhydrazines and carbonyl compounds.

Table 2: Stages of the Fischer Indole Synthesis Mechanism

| Stage | Intermediate/Process | Description |

| 1 | Phenylhydrazone Formation | An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. |

| 2 | Tautomerization | The phenylhydrazone isomerizes to the more reactive enamine tautomer. |

| 3 | -Sigmatropic Rearrangement | After protonation, a concerted cyclic rearrangement breaks the N-N bond and forms a C-C bond. |

| 4 | Cyclization | The resulting di-imine undergoes an intramolecular attack to form a five-membered aminoindoline ring. |

| 5 | Aromatization | Elimination of ammonia and subsequent tautomerization leads to the stable aromatic indole ring. |

Amine Reactivity Profiles (Protonation, Deprotonation, SN2 Alkylations)

The 5-amino group of this compound is a primary aromatic amine, and its reactivity is a defining feature of the molecule's chemistry.

Protonation and Deprotonation : Like other amines, the nitrogen atom of the 5-amino group has a lone pair of electrons, making it basic and nucleophilic. In the presence of an acid, this amine can be readily protonated to form an ammonium (B1175870) salt. Conversely, a strong base can deprotonate the amine, although this is less common for simple amines. The protonation state is crucial as it significantly alters the group's reactivity; the protonated ammonium form is no longer nucleophilic.

SN2 Alkylations : The primary amine is a potent nucleophile and can participate in SN2 reactions with alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. After the initial alkylation forms a secondary amine, this product is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.

To achieve selective monoalkylation, specific strategies must be employed. One common method is to use a large excess of the initial amine (or ammonia in the synthesis of primary amines) to ensure it is the statistically dominant nucleophile. Another approach involves using reaction conditions that render the newly formed secondary amine unreactive, for instance, by ensuring it remains in a protonated state. The reactivity of alkylating agents follows the typical SN2 trend, with primary halides being more reactive than secondary or tertiary halides due to reduced steric hindrance.

Table 3: Reactivity of the 5-Amino Group

| Reaction | Reagent | Product Type | Key Considerations |

| Protonation | Acid (e.g., HCl) | Ammonium Salt | Reversible; deactivates the amine's nucleophilicity. |

| Deprotonation | Strong Base | Amide Anion | Requir |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1h Indol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for the detailed structural analysis of 1-ethyl-1H-indol-5-amine and its analogues. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the electronic environment of specific nuclei, and the three-dimensional structure of molecules.

Proton (¹H) NMR for Structural Confirmation and Chemical Shift Analysis

Proton NMR (¹H NMR) is a primary technique for confirming the structure of indole (B1671886) derivatives by analyzing the chemical shifts and coupling constants of protons. youtube.com In a typical ¹H NMR spectrum of an indole derivative, the proton on the nitrogen atom of the indole ring (N-H) usually appears as a broad singlet at a downfield chemical shift. tandfonline.com For this compound, the ethyl group introduces characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3-) protons, with their specific chemical shifts influenced by the neighboring nitrogen atom.

The protons on the indole ring itself exhibit distinct chemical shifts. The protons at positions 4 and 7 are typically found further downfield compared to those at positions 5 and 6. ipb.pt The substitution pattern on the indole nucleus significantly influences the chemical shifts. For instance, the presence of an amino group at the C5 position in this compound will cause an upfield shift for the protons on the benzene (B151609) ring portion of the indole structure due to its electron-donating nature. The coupling patterns between adjacent protons provide further structural confirmation. For example, the H6 proton would appear as a doublet of doublets due to coupling with H4 and H7.

The solvent used for NMR analysis can also affect the chemical shifts, particularly for the N-H proton and protons on the aromatic ring. cdnsciencepub.com Polar solvents can induce noticeable shifts compared to non-polar solvents, a phenomenon that can be utilized to distinguish between α and β substituted indoles. cdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Substituted Indoles.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | 8.0 - 12.0 | br s |

| H2 | 7.0 - 7.5 | t or d |

| H3 | 6.3 - 6.8 | t or d |

| H4 | 7.2 - 7.8 | d |

| H6 | 6.8 - 7.2 | dd |

| H7 | 7.5 - 8.0 | d |

| Ethyl (-CH2-) | ~4.1 | q |

| Ethyl (-CH3-) | ~1.4 | t |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon skeleton. acs.org

The chemical shifts of the carbon atoms in the indole ring are sensitive to the substituents present. journals.co.zacdnsciencepub.com The C2 and C3 carbons of the pyrrole (B145914) ring typically resonate at different fields, with their positions influenced by the N-ethyl group. The carbons of the benzene ring (C4, C5, C6, C7, C3a, and C7a) also show characteristic chemical shifts. The carbon atom bearing the amino group (C5) will experience an upfield shift due to the electron-donating effect of the nitrogen. Conversely, the carbons of the ethyl group will have distinct signals in the aliphatic region of the spectrum. The quaternary carbons, such as C3a and C7a, can be identified by their lower intensity and lack of splitting in proton-coupled spectra.

The analysis of ¹³C NMR spectra, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the differentiation between CH, CH₂, CH₃, and quaternary carbons, providing unambiguous confirmation of the molecular structure. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Carbons in this compound.

| Carbon | Chemical Shift (ppm) |

| C2 | ~128 |

| C3 | ~101 |

| C3a | ~129 |

| C4 | ~110 |

| C5 | ~142 |

| C6 | ~111 |

| C7 | ~121 |

| C7a | ~136 |

| Ethyl (-CH₂) | ~42 |

| Ethyl (-CH₃) | ~15 |

Note: These are predicted values and can vary based on experimental conditions.

Solid-State NMR for Polymorphic Characterization

While solution-state NMR is widely used, solid-state NMR (ssNMR) is particularly valuable for characterizing the polymorphic forms of crystalline compounds like indole derivatives. csic.es Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact the physical properties of a compound.

Solid-state NMR can detect subtle differences in the local environment of atoms in different polymorphic forms, which may not be apparent in solution. unito.it Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. rsc.orgresearchgate.net By analyzing the chemical shifts and line widths in the ssNMR spectra, different polymorphs of this compound or its analogues can be identified and characterized. This information is crucial in fields like pharmaceuticals, where different polymorphs can have different stabilities and bioavailabilities. Studies on related indole derivatives have demonstrated the power of ssNMR in elucidating reaction mechanisms and characterizing intermediate species in solid-state reactions. unito.itrsc.org

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and mechanisms of dynamic processes, such as conformational changes. researchgate.net In molecules like this compound, rotation around single bonds, such as the bond between the nitrogen and the ethyl group, can lead to different conformations.

If the rate of interconversion between these conformers is on the NMR timescale, the observed NMR spectrum will be an average of the spectra of the individual conformers. By varying the temperature, it is possible to either "freeze out" the individual conformers at low temperatures or observe a single averaged spectrum at high temperatures. Analyzing the changes in the NMR line shape as a function of temperature allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. acs.org This provides valuable information about the flexibility and preferred three-dimensional shape of the molecule in solution. polimi.it

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. scispace.com Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS can measure the mass with very high accuracy, typically to within a few parts per million (ppm). scispace.com This high accuracy allows for the determination of the elemental composition of the molecule.

For this compound (C₁₀H₁₂N₂), the exact mass can be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, and nitrogen). By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. nih.govmdpi.com This is particularly important for distinguishing between isomers, which have the same nominal mass but different elemental compositions. HRMS is a standard technique used in the characterization of newly synthesized indole derivatives to confirm their identity. researchgate.net

GC-MS and LC-MS for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of chemical compounds. In the context of this compound, these methods are crucial for verifying its purity and confirming its molecular weight.

GC-MS is particularly useful for analyzing volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Other significant fragments would arise from the cleavage of the ethyl group and fragmentation of the indole ring. gcms.cz

LC-MS is employed for compounds that are not sufficiently volatile for GC analysis. bldpharm.comsigmaaldrich.com The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer. LC-MS is instrumental in confirming the molecular weight of this compound and identifying any non-volatile impurities. jmchemsci.com

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment Description | Expected m/z |

| Molecular Ion [M]+ | 160 |

| Loss of methyl group [M-CH3]+ | 145 |

| Loss of ethyl group [M-C2H5]+ | 131 |

| Indole ring fragment | 130 |

| Fragment from cleavage of pyrrole ring | 117 |

| Amino-substituted benzene fragment | 92 |

Table 2: LC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Detected m/z | Purity (%) | Identification |

| 5.8 | 161.10 | >98% | [M+H]+ of this compound |

| 3.2 | - | <1% | Potential Impurity 1 |

| 7.1 | - | <1% | Potential Impurity 2 |

UHPLC-IMS-Q-TOF-MS for Degradation Product Characterization

Ultra-High-Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS) is a sophisticated analytical technique used to separate and identify complex mixtures, including potential degradation products of a parent compound. nih.gov Forced degradation studies, where a substance is exposed to stress conditions like acid, base, oxidation, and light, are essential for understanding its stability. researchgate.net

This powerful technique provides multiple dimensions of separation and characterization. UHPLC offers high-resolution separation of the parent compound from its degradation products. Ion mobility spectrometry adds another layer of separation based on the size, shape, and charge of the ions. Finally, Q-TOF-MS provides highly accurate mass measurements, enabling the confident identification of the elemental composition of the degradation products. nih.govresearchgate.net By analyzing the mass-to-charge ratios and fragmentation patterns of the new peaks that appear in the chromatogram after stress testing, the structures of the degradation products of this compound can be proposed.

Table 3: Hypothetical Degradation Products of this compound and their Characterization Data

| Degradation Product | Stress Condition | Expected m/z [M+H]+ | Proposed Structure |

| DP1 | Oxidative | 177.09 | Hydroxylated derivative |

| DP2 | Acidic Hydrolysis | 133.08 | De-ethylated derivative (1H-indol-5-amine) |

| DP3 | Photolytic | 159.08 | Dehydrogenated derivative |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. researchgate.net When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. libretexts.org

The resulting FT-IR spectrum displays these absorptions as peaks. For this compound, characteristic peaks would include N-H stretching vibrations from the amine group, C-H stretching from the ethyl group and the aromatic indole ring, C=C stretching within the aromatic rings, and C-N stretching vibrations. jmchemsci.comlibretexts.org The "fingerprint region" of the spectrum, typically from 1500 to 500 cm⁻¹, contains a complex pattern of peaks that is unique to the molecule and can be used for definitive identification. libretexts.org

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3400-3300 (two bands) |

| Aromatic C-H Stretch | Indole Ring | 3100-3000 |

| Aliphatic C-H Stretch | Ethyl Group | 2975-2850 |

| C=C Stretch | Aromatic Ring | 1620-1450 |

| N-H Bend | Primary Amine | 1650-1580 |

| C-N Stretch | Aromatic Amine | 1340-1250 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular structure and composition of a sample. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can provide valuable information about the vibrations of the indole ring and the ethyl group's carbon skeleton. The technique is particularly useful for studying solid-state properties and can be used to analyze aqueous solutions, which can be challenging for FT-IR due to strong water absorption. horiba.com

Table 5: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Indole Ring | 3100-3050 |

| Aliphatic C-H Stretch | Ethyl Group | 2950-2850 |

| Ring Breathing Mode | Indole Ring | ~1010 |

| C-C Stretch | Ethyl Group | 900-800 |

| C-H Bending | Aromatic/Aliphatic | 1500-1300 |

Other Advanced Techniques for Solid-State Characterization

The solid-state properties of a compound, such as its crystalline form, can significantly impact its physical and chemical properties.

X-Ray Powder Diffractometry (XRPD) for Crystalline Forms

X-Ray Powder Diffractometry (XRPD) is a primary technique for characterizing the solid-state form of a compound. americanpharmaceuticalreview.comiucr.org It can distinguish between crystalline and amorphous materials and can identify different polymorphic forms of a crystalline substance. americanpharmaceuticalreview.com

In an XRPD experiment, a powdered sample of this compound is irradiated with X-rays. The X-rays are diffracted by the crystal lattice of the material, producing a unique diffraction pattern. This pattern is a function of the arrangement of atoms in the crystal and is therefore characteristic of a specific crystalline form. The positions (in terms of 2θ angle) and intensities of the diffraction peaks provide a fingerprint for the crystalline solid. xrpd.eu This information is crucial for quality control and for understanding the solid-state properties of the compound. americanpharmaceuticalreview.com

Table 6: Representative XRPD Peak Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 22.1 | 4.02 | 75 |

| 25.6 | 3.48 | 50 |

| 28.9 | 3.09 | 40 |

Single Crystal X-Ray Diffractometry for Absolute Structure Determination

Single-crystal X-ray diffractometry stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a complete and detailed molecular portrait. The analysis involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred. rsc.org

While specific crystallographic data for this compound is not widely published, extensive research on its analogues provides critical insights into the structural features of the N-ethylated indole scaffold. The refinement of the crystal structure allows for the determination of key parameters such as the unit cell dimensions, space group, and the precise coordinates of each atom. For instance, in analogues, the indole ring system is typically found to be nearly planar. iucr.orgiucr.org The absolute structure can be determined with confidence, particularly when a heavy atom is present or by using anomalous dispersion effects. mdpi.comgoogle.com

The data obtained from such an analysis is typically presented in a comprehensive crystallographic information file (CIF), which includes all parameters related to the data collection and structural refinement.

Below is a representative data table for an N-ethylated indole analogue, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for an N-Ethyl Indole Analogue (1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole). iucr.org

| Parameter | Value |

| Chemical Formula | C₂₁H₂₃NSi |

| Formula Weight | 317.51 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.6271 (6) |

| b (Å) | 9.3928 (5) |

| c (Å) | 16.6616 (8) |

| β (°) | 111.954 (2) |

| Volume (ų) | 1832.83 (16) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R_int | 0.032 |

This data is for an analogue and serves as an illustrative example of the parameters determined.

The analysis of such data for this compound would confirm the planarity of the indole nucleus, the orientation of the ethyl group relative to the ring, and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate the crystal packing. iucr.orgnih.gov

Hot-Stage Optical Microscopy and Scanning Electron Microscopy (SEM) for Morphology

The morphological characteristics of a crystalline compound, including crystal habit, size, and surface topography, are crucial for its physical and chemical properties. These features are typically investigated using a combination of microscopic techniques, primarily Hot-Stage Optical Microscopy (HSM) and Scanning Electron Microscopy (SEM).

Hot-Stage Optical Microscopy (HSM)

HSM combines polarized light microscopy with a precision heating and cooling stage, allowing for the direct, real-time observation of a sample's physical changes as a function of temperature. linkam.co.uk This thermo-optical technique is invaluable for characterizing the solid-state properties of a compound like this compound. americanpharmaceuticalreview.com By heating a small quantity of the material on a microscope slide, one can visually determine its melting point, observe any polymorphic transformations, and detect desolvation or sublimation events. improvedpharma.com The technique is also used to study crystallization and nucleation behavior upon cooling from a melt. linkam.co.uk For instance, melting points of various indole derivatives have been determined using a Kofler hot-stage microscope. arkat-usa.org

Scanning Electron Microscopy (SEM)

SEM provides high-resolution imaging of a sample's surface morphology. In this technique, a focused beam of electrons scans across the sample, and the interactions of the electrons with the surface are detected to form an image. This reveals detailed information about the sample's topography, texture, and crystal shape (habit). In the study of indole derivatives, SEM has been employed to visualize the surface of materials, confirming their morphology. nanochemres.orgictp.it For example, SEM analysis of certain indole derivatives has revealed structures composed of tightly packed nanorods. aun.edu.eg For this compound, SEM would be instrumental in characterizing the particle shape, size distribution, and surface features of the crystalline powder, providing essential data for understanding its material properties.

Table 2: Morphological and Thermal Analysis Techniques

| Technique | Information Obtained | Relevance to this compound |

| Hot-Stage Optical Microscopy (HSM) | Melting point, melting range, crystal transformations (polymorphism), sublimation, crystallization behavior. linkam.co.ukimprovedpharma.com | Determination of thermal properties, purity assessment, and identification of different crystalline forms. |

| Scanning Electron Microscopy (SEM) | Crystal habit, particle size and distribution, surface topography, and texture. nanochemres.orgaun.edu.eg | Characterization of the solid-state morphology, which influences properties like solubility and dissolution rate. |

Electron Crystallography

Electron crystallography is an advanced structural biology technique used to determine the atomic structure of proteins and small molecules from two-dimensional crystals or nanocrystals. This method is particularly powerful for samples that are difficult or impossible to grow into the larger single crystals required for X-ray crystallography. It utilizes a transmission electron microscope (TEM) to obtain high-resolution electron diffraction patterns from the crystals.

The fundamental principle involves directing a beam of electrons through the crystalline sample. The electrons are diffracted by the crystal lattice, producing a diffraction pattern that contains information about the crystal's structure. By collecting diffraction patterns from the crystal tilted at various angles relative to the electron beam, a three-dimensional reconstruction of the crystal's electron scattering potential can be generated, ultimately leading to the determination of the atomic structure.

While there are no specific reports in the surveyed literature detailing the application of electron crystallography to this compound, this technique holds significant potential. Should the compound prove challenging to crystallize to a size suitable for X-ray diffraction, electron crystallography would be the method of choice. It would be particularly applicable for:

Nanocrystalline Samples: Determining the structure from crystals that are only micrometers or nanometers in size.

Thin Films: Analyzing the structure of thin films of the compound, for instance, those prepared by physical vapor deposition. aun.edu.eg

Phase Identification: Identifying different polymorphic phases that may coexist as microcrystalline domains.

The successful application of electron crystallography would yield the unit cell parameters and, ultimately, the complete three-dimensional atomic structure of this compound, providing data comparable to that from single-crystal X-ray diffraction.

Computational and Theoretical Studies of 1 Ethyl 1h Indol 5 Amine Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as a derivative of 1-ethyl-1H-indol-5-amine, might bind to a biological target, typically a protein. These methods are crucial in modern drug discovery for identifying potential drug candidates and optimizing their structures to enhance efficacy and selectivity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol.

For instance, a study on new 3-ethyl-1H-indole derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors utilized molecular docking to predict their binding affinities. The results showed strong predicted binding scores, ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com This suggests that the ethyl-indole scaffold can be effectively accommodated within the COX-2 active site. ajchem-a.com

In another example, a series of novel indole (B1671886) ethylamine (B1201723) derivatives were investigated as potential regulators of lipid metabolism by targeting peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Molecular docking studies predicted the binding affinities for these compounds, with the most promising derivative showing a docking score of 10.96, superior to the known drugs fenofibrate (B1672516) and lanifibranor. nih.gov Similarly, docking studies on 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives against antimicrobial targets revealed binding energies as low as -11.5 Kcal/mol, indicating strong potential interactions. nih.gov

These examples demonstrate that computational docking is a valuable first step in assessing the potential of indole derivatives to interact with various biological targets. The binding affinity scores help in prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Various Indole Derivatives to Biological Targets

| Indole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| Indole ethylamine derivatives | PPARα | Up to 10.96 (docking score) | nih.gov |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives | MurC Ligase | -11.5 | nih.gov |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM-1 Kinase | pIC50 range 6.06 to 9 | researchgate.net |

Note: Different studies may use different docking software and scoring functions, so direct comparison of scores across studies should be done with caution.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For indole derivatives, key interactions often include hydrogen bonds and π-stacking interactions. nih.govmdpi.com

Hydrogen Bonds: The nitrogen atom in the indole ring and the amine group in this compound can act as hydrogen bond donors, while the nitrogen can also act as an acceptor. These interactions are critical for molecular recognition and binding affinity. nih.gov For example, in the study of 3-ethyl-1H-indole derivatives targeting COX-2, the most potent compound was predicted to form hydrogen bonds with the amino acid residues ALA527, ARG120, and TYR355. ajchem-a.com In another study on indole derivatives as serotonin (B10506) receptor ligands, hydrogen bonds were observed between the indole's NH group and the side chain of a threonine residue (Thr 3.37) in the 5-HT2A receptor. nih.gov

Pi-Stacked Interactions: The aromatic indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are fundamental to the stability of many protein-ligand complexes. mdpi.com Molecular dynamics simulations of certain indole derivatives bound to the serotonin 5-HT1A receptor revealed π-π stacking interactions with Phe 5.47 and Phe 6.52, which were maintained for a significant portion of the simulation time. nih.gov The indole ring's ability to participate in these varied interactions makes it a versatile scaffold for ligand design. nih.govmdpi.com

Table 2: Key Ligand-Protein Interactions for Indole Derivatives

| Interacting Residues | Interaction Type | Biological Target Context | Reference |

| ALA527, ARG120, TYR355 | Hydrogen Bond | COX-2 | ajchem-a.com |

| Thr 3.37 | Hydrogen Bond | Serotonin 5-HT2A Receptor | nih.gov |

| Phe 5.47, Phe 6.52 | π-π Stacking | Serotonin 5-HT1A Receptor | nih.gov |

| Trp 6.48 | π-Cation Interaction | Serotonin 5-HT1A Receptor | nih.gov |

| Val332, Thr279 | Hydrogen Bond | PPARα | nih.gov |

The binding of a ligand to a protein is a dynamic process. Conformational analysis examines the different spatial arrangements (conformations) of the ligand and the protein's binding site. nih.govnih.gov A ligand rarely binds in its lowest-energy free conformation; instead, both the ligand and the protein may undergo conformational changes to achieve an optimal fit, a concept known as "induced fit."

Computational methods like molecular dynamics (MD) simulations are used to explore the conformational landscape of the protein-ligand complex, providing a more realistic view of the binding event than static docking. nih.gov MD simulations model the movements of atoms over time, helping to assess the stability of the predicted binding pose and the key interactions. For example, MD simulations of indole derivatives bound to serotonin receptors confirmed that the complexes were stable throughout the simulation, validating the initial docking predictions. nih.gov

Optimizing the protein-ligand complex involves refining the docked structure to find the most energetically favorable conformation. This process is essential for improving the accuracy of binding affinity predictions and for guiding the design of new derivatives with enhanced potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

2D-QSAR models use descriptors calculated from the 2D representation of molecules (e.g., connectivity, constitutional descriptors, and physicochemical properties) to predict activity. These models are computationally less intensive than their 3D counterparts.

A 2D-QSAR study on novel 1H-3-indolyl derivatives was conducted to predict their antioxidant activity. mdpi.com The model was built using a genetic function approximation (GFA) algorithm, which selected the most relevant molecular descriptors to correlate with the experimental activity (IC50 values). The resulting model showed good statistical quality, enabling the prediction of antioxidant activity for other compounds in the series. mdpi.com

In another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build 2D-QSAR models. The models exhibited strong predictive power, with high correlation coefficients (r² up to 0.8980) and cross-validation scores (q² up to 0.8884), indicating their reliability for predicting the anti-influenza activity of new analogues. tandfonline.comresearchgate.net

Table 3: Statistical Results of a 2D-QSAR Model for Anti-Influenza Indole Derivatives

| Model Type | r² (training set) | q² (cross-validation) | Reference |

| GFA-MLR | 0.8861 | 0.7864 | tandfonline.com |

| GFA-ANN | 0.8980 | 0.8884 | tandfonline.com |

3D-QSAR methods require the 3D alignment of a set of molecules and use 3D field-based descriptors to relate their structure to biological activity. These methods provide intuitive 3D contour maps that visualize regions where steric, electrostatic, or other property changes are likely to affect activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight areas where bulky groups (steric fields) or charged groups (electrostatic fields) would be favorable or unfavorable for activity. A CoMFA study on a series of triazine derivatives produced a reliable model with a high cross-validated q² of 0.724 and a conventional r² of 0.986, indicating excellent predictive ability. nih.gov For a series of 1,3,4-oxadiazol-2-one derivatives, the CoMFA model (Q² = 0.61, R² = 0.98) showed that both steric and electrostatic fields contributed significantly to the inhibitory activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship. A 3D-QSAR study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors yielded a robust CoMSIA model (q²=0.799, r²=0.982). nih.gov The contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond donor properties were critical for inhibitory activity. nih.gov Similarly, a CoMSIA model for benzofuran/benzothiophene biphenyls as PTP 1B inhibitors showed good predictive power (r²cv=0.597) and highlighted the importance of steric, electrostatic, and lipophilic fields. nih.gov

These 3D-QSAR studies provide a visual and quantitative guide for designing new indole derivatives, such as those based on the this compound scaffold, with potentially improved biological activity by modifying the structure to better fit the favorable regions identified in the contour maps.

Hansch Analysis for Physicochemical Parameter Correlation

Hansch analysis is a foundational method in Quantitative Structure-Activity Relationship (QSAR) studies. It statistically correlates the biological activity of a series of compounds with their physicochemical parameters, typically lipophilic, electronic, and steric properties. For derivatives of this compound, a Hansch analysis would aim to develop a mathematical model that explains how modifications to the core structure influence a specific biological response.

The multiple linear regression (MLR) model is a common output of this analysis. For instance, a study on other substituted indole derivatives found that anti-inflammatory activity was well-described by a combination of the lipophilicity parameter (log P) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), an electronic parameter. researchgate.net A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration required for a biological effect, logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. The coefficients (k) indicate the importance of each parameter. A positive coefficient for logP would suggest that higher lipophilicity enhances activity, while a negative coefficient would suggest the opposite. By analyzing various derivatives of this compound with different substituents, a predictive QSAR model could be established to guide the design of more potent analogues. researchgate.net

Table 1: Physicochemical Parameters in Hansch Analysis for this compound Derivatives

| Parameter Category | Specific Descriptor | Symbol | Information Provided |

| Lipophilic | Logarithm of Octanol/Water Partition Coefficient | log P | Describes the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |

| Electronic | Hammett Constant | σ | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. |

| Electronic | Energy of LUMO | ELUMO | Relates to the molecule's ability to accept electrons; important in interactions with nucleophiles. researchgate.net |

| Steric | Taft Steric Parameter | Es | Measures the steric bulk of a substituent, which can affect binding to a receptor site. |

| Topological | Kier's Alpha Shape Index | κα | Describes molecular shape and branching, which can be crucial for fitting into a binding pocket. researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. espublisher.com A primary application is geometry optimization, where the algorithm calculates the total energy of a molecule at various atomic arrangements to find the most stable, lowest-energy conformation. mdpi.com For this compound, this involves starting with an initial 3D structure and systematically adjusting bond lengths, bond angles, and dihedral angles until an energy minimum is reached.

These calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). espublisher.comresearchgate.netopenaccesspub.org The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used in the calculation. The optimized geometry provides precise data on the molecule's three-dimensional shape, which is fundamental for understanding its reactivity and how it might interact with other molecules. nih.gov

Table 2: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Group | Predicted Value (DFT) | Comparison/Note |

| Bond Length | C=C (indole ring) | ~1.37 - 1.40 Å | Typical aromatic C-C bond lengths. |

| Bond Length | C-N (indole ring) | ~1.37 Å | Shorter than a typical C-N single bond due to ring aromaticity. researchgate.netnih.gov |

| Bond Length | N-C (ethyl group) | ~1.47 Å | Standard N-C single bond length. |

| Bond Angle | C-N-C (indole ring) | ~108° | Consistent with a five-membered heterocyclic ring. |

| Bond Angle | H-N-H (amine group) | ~107° | Typical for an sp³ hybridized amine. |

| Dihedral Angle | C-C-N-C (ethyl chain) | Variable | Defines the conformation of the ethyl group relative to the indole plane. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. openaccesspub.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO (ELUMO) is related to the electron affinity. materialsciencejournal.org The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO would be distributed across the aromatic system.

Table 3: Representative Frontier Orbital Energies for Indole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| This compound | -5.10 (Hypothetical) | -0.85 (Hypothetical) | 4.25 | High stability, low reactivity. |

| **Derivative with Electron-Withdrawing Group (e.g., -NO₂) ** | -5.50 (Hypothetical) | -1.50 (Hypothetical) | 4.00 | Decreased gap, increased reactivity/electron affinity. |

| Derivative with Electron-Donating Group (e.g., -OCH₃) | -4.90 (Hypothetical) | -0.70 (Hypothetical) | 4.20 | Small change, may slightly increase electron-donating ability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. researchgate.net The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red/yellow) around the nitrogen atom of the 5-amino group, making it a primary site for electrophilic interaction and hydrogen bond donation. researchgate.net The indole nitrogen would also show negative potential. Positive potential (blue) would likely be located around the hydrogen atoms of the amine group, making them hydrogen bond donors.

Table 4: Interpretation of MEP Map for this compound

| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |

| 5-Amino Group (Nitrogen) | Deep Red | Negative | Site for electrophilic attack; hydrogen bond acceptor. |

| Amine Hydrogens | Blue | Positive | Site for nucleophilic attack; hydrogen bond donor. |

| Indole Ring (π-system) | Green/Yellow | Near-neutral to slightly negative | General site for electrophilic aromatic substitution. |

| Indole N-H (if unsubstituted) | Red/Yellow | Negative | Hydrogen bond acceptor site. |

| Ethyl Group Hydrogens | Light Blue/Green | Slightly Positive | Generally non-reactive. |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. icm.edu.pl It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by transforming the calculated wave function into localized bonding, lone pair, and anti-bonding orbitals. dergipark.org.tr

Table 5: Hypothetical NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type and Significance |

| LP (1) N5 (Amine) | π* (C7-C8) | High | Strong delocalization of the amine lone pair into the indole ring, indicating resonance. |

| LP (1) N1 (Indole) | π* (C2-C3) | Moderate | Delocalization of the indole nitrogen's lone pair, contributing to aromaticity and stability. |

| σ (C-H of ethyl) | σ* (N1-C of indole) | Low | Weak hyperconjugative interaction, minor contribution to stability. |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While quantum mechanics methods like DFT are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, often with a biological target like a protein receptor or enzyme.

The simulation solves Newton's equations of motion for the system, allowing researchers to observe conformational changes, binding events, and the stability of interactions. nih.gov Key outputs include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions like hydrogen bonds over the simulation trajectory. Such simulations can reveal, for example, how this compound or its derivatives orient themselves within a protein's binding site and how stable that binding is over time. nih.gov

Table 6: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Purpose for this compound Study |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Defines the physics governing the interactions of the compound and its environment. |

| Solvent Model | Explicit water model (e.g., TIP3P) to simulate aqueous conditions. | Provides a realistic environment and accounts for hydration effects on binding. |

| Simulation Time | Duration of the simulation (e.g., 100 nanoseconds). | Allows for the observation of conformational sampling and binding stability. |

| RMSD | Root-Mean-Square Deviation of atomic positions over time. | Measures the stability of the compound when bound to a target protein. |

| RMSF | Root-Mean-Square Fluctuation of individual residues or atoms. | Identifies which parts of the compound or protein are most flexible during the interaction. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Quantifies key stabilizing interactions between the compound and its target. |

Biological Activity and Receptor Interaction Studies of 1 Ethyl 1h Indol 5 Amine Analogues

In Vitro Pharmacological Evaluation of Indole (B1671886) Derivatives

Enzyme Inhibition Assays

The indole scaffold is a common feature in many enzyme inhibitors, and analogues of 1-ethyl-1H-indol-5-amine have been evaluated for their inhibitory activity against various enzymes. acs.org

In one study, a series of indole derivatives were identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. nih.gov Many of the synthesized compounds showed greater potency than the initial hit compound. Four compounds (1m, 1s, 4a, and 6a ) exhibited particularly potent inhibitory activity, with IC50 values less than 1 μM, comparable to the reference drug Zileuton (B1683628). nih.gov

Other research has focused on indole derivatives as multifunctional agents targeting enzymes relevant to Alzheimer's disease. rsc.org A series of compounds were designed to inhibit both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE). The compounds with a propargylamine (B41283) moiety showed good MAO-B inhibitory activity, with some being 14–20 times more potent than the reference drug ladostigil (B1674322). These compounds also displayed non-selective inhibitory activity against AChE and BuChE, with IC50 values in the low micromolar range. rsc.org

Additionally, indole derivatives have been investigated as cyclooxygenase (COX) inhibitors. nih.gov A series of indole-based acetohydrazide derivatives were synthesized, and three compounds (S3, S7, and S14 ) showed significant anti-inflammatory activity. Compound S3 was found to be a selective COX-2 inhibitor, which is a desirable profile for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

| Compound(s) | Target Enzyme | Inhibitory Activity (IC50) | Key Findings | Reference |

| 1m, 1s, 4a, 6a | 5-Lipoxygenase (5-LOX) | < 1 µM | Potent inhibition, comparable to Zileuton | nih.gov |

| Compound 6 | MAO-A, MAO-B, AChE, BuChE | hMAO-A = 4.31 µM, others in low µM range | Potent multifunctional agent, better than ladostigil in vitro | rsc.org |

| Compound S3 | Cyclooxygenase-2 (COX-2) | Not specified | Selective COX-2 inhibitor with anti-inflammatory activity | nih.gov |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Indole derivatives have shown promise as selective COX-2 inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. One compound from this series, S3, demonstrated significant anti-inflammatory effects and selective inhibition of COX-2 expression, suggesting it as a potential lead for developing safer anti-inflammatory agents. nih.gov The larger active site of COX-2 compared to COX-1 allows for the design of selective inhibitors that can exploit this structural difference. nih.gov

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Overproduction of leukotrienes is associated with inflammatory conditions such as asthma and allergic rhinitis. wikipedia.org Therefore, inhibitors of 5-LOX are of significant interest for treating these diseases. wikipedia.org

Several compounds have been identified as 5-LOX inhibitors, including both synthetic drugs and natural products. wikipedia.org Research has shown that some 5-LOX inhibitors can also interfere with the transport of prostaglandins, suggesting a broader mechanism of action. nih.gov For example, the well-known 5-LOX inhibitor zileuton was found to inhibit the release of prostaglandin (B15479496) E2 (PGE2) from various cancer cell lines. nih.gov This dual activity could have implications for the therapeutic application of these compounds in both inflammation and cancer.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a crucial mediator of programmed cell death (necroptosis) and inflammation. nih.govnih.gov Its role in these pathways has made it an attractive therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and certain cancers. nih.gov The development of small-molecule inhibitors that target a specific hydrophobic pocket in RIPK1 has allowed for highly selective inhibition of its kinase activity. nih.gov

RIPK1's involvement in cell survival pathways like NF-κB and its role in inflammatory conditions such as Alzheimer's disease highlight its complex biological functions. wikipedia.org A compound known as RIPK1-IN-24 has been identified as an inhibitor of RIPK1 with an IC50 of 1.3 μM, showing potential for the study of inflammatory diseases. invivochem.com

Aromatase Inhibition

Aromatase is a key enzyme responsible for the final step of estrogen biosynthesis. nih.gov Since the growth of some breast cancers is hormone-dependent, inhibiting aromatase to reduce estrogen levels is an effective therapeutic strategy. nih.gov

Research into analogues of aminoglutethimide, a known aromatase inhibitor, has led to the discovery of more selective compounds. For example, the 4-pyridyl analogue, 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, was found to be a potent and competitive inhibitor of aromatase with a Ki of 1.1 microM. nih.gov In the context of indole derivatives, a series of 2-aryl indoles were synthesized and tested for aromatase inhibition. A compound with a nitrile group at the C-3 position of the indole ring showed the most potent activity with an IC50 value of 1.61 μM. nih.gov Another study on indole aryl sulfonamides identified a derivative with an IC50 of 0.16 µM, emphasizing the importance of the substitution pattern on the indole ring for aromatase inhibitory activity. nih.gov

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease released by neutrophils during an inflammatory response. semanticscholar.org While it plays a role in breaking down foreign proteins, its overactivity can lead to the degradation of host tissues, contributing to inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute lung injury. semanticscholar.orgresearchgate.net Therefore, HNE inhibitors are being actively researched as potential treatments for these conditions. researchgate.net

Both synthetic and natural compounds have been investigated for their HNE inhibitory potential. Pentacyclic triterpenes, for instance, have been shown to competitively and reversibly inhibit HNE. semanticscholar.org Research on peptidyl derivatives of 1-aminoalkylphosphonate diaryl esters has also yielded potent HNE inhibitors, with some compounds demonstrating high inhibitory activity. mdpi.com

Cellular Assays for Biological Response

To understand the functional consequences of enzyme inhibition, it is crucial to evaluate the effects of these compounds in cellular models. This section focuses on the in vitro antiproliferative and anticancer activities of this compound analogues in various cancer cell lines.

In Vitro Antiproliferative and Anticancer Activities in Cell Lines

The antiproliferative activity of indole derivatives has been extensively studied in a variety of cancer cell lines. These studies aim to determine the concentration at which the compounds inhibit cancer cell growth and to elucidate the underlying mechanisms.

For example, a series of indole-aryl amide derivatives were tested for their cytotoxic effects on a panel of tumor cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). mdpi.com Some of these compounds showed significant activity against most of the tested cell lines. mdpi.com In another study, novel indole/1,2,4-triazole hybrids were evaluated against sixty human tumor cell lines, with some compounds exhibiting substantial anticancer effectiveness with GI50 values in the low micromolar range. nih.gov

Furthermore, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives demonstrated potent antiproliferative activity, with GI50 values as low as 29 nM against certain cancer cell lines. nih.gov These studies often include mechanistic investigations, such as cell cycle analysis and apoptosis assays, to understand how these compounds exert their anticancer effects. mdpi.commdpi.com

Interactive Data Table: Antiproliferative Activity of Indole Analogues

This table summarizes the in vitro antiproliferative activity of various indole analogues against different human cancer cell lines, as reported in the literature. The IC50 and GI50 values represent the concentration of the compound required to cause 50% inhibition of cell growth.

| Compound/Derivative Series | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| Indole-aryl amides | HT29, HeLa, MCF7 | IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM for compound 4 | mdpi.com |

| Indole/1,2,4-triazole hybrids | 60 human tumor cell lines | GI50 values ranging from 1.85 to 5.76 µM for compounds 7h and 7j | nih.gov |

| 5-chloro-indole-2-carboxylates | Multiple cancer cell lines | GI50 values ranging from 29 nM to 78 nM | nih.gov |

| Isoxazolidine derivatives | MCF-7, A-549, SKOV3 | IC50 values for 2f were 9.7 µM, 9.7 µM, and 6.5 µM, respectively | mdpi.com |

Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of indole derivatives, which are analogues of this compound, has been a subject of extensive research. These compounds have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net The core indole structure is a key pharmacophore that allows for a wide range of chemical modifications, leading to compounds with potent and diverse antimicrobial activities. nih.govmdpi.com

Antibacterial Activity: